2-Amino-3-methylbenzamide

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Sourcing regiospecific 3-methylbenzamide intermediates with consistent purity for agrochemical synthesis often delays R&D timelines. 2-Amino-3-methylbenzamide (CAS 1885-32-1) resolves this as the validated ortho-aminobenzamide building block for Chlorantraniliprole insecticide production. Key differentiation: • Distinct 3-methyl substitution pattern essential for receptor pharmacophore construction • ≥97% HPLC purity ensures synthetic fidelity in multi-step elaboration • Available from bench-scale (250 mg) to bulk (25 g) with rigorous COA documentation (NMR, HPLC)

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1885-32-1
Cat. No. B158645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylbenzamide
CAS1885-32-1
SynonymsBenzamide, 2-amino-3-methyl- (9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N)N
InChIInChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyFEBQTMQGJXZYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylbenzamide: Core ortho-Aminobenzamide Scaffold


2-Amino-3-methylbenzamide (CAS 1885-32-1) is a member of the ortho-aminobenzamide class, defined by a benzene ring with an amide group ortho to an aniline nitrogen, further substituted with a methyl group at the meta position [1]. This specific isomer serves as a critical structural intermediate in the synthesis of more complex bioactive molecules, most notably the anthranilic diamide insecticide Chlorantraniliprole, where the 2-amino-3-methylbenzamide moiety forms the core amide bridge linking two heterocyclic units [2].

Chemical Role ortho-Aminobenzamide building block
Key Workflow Agrochemical intermediate synthesis
Research Context Medicinal chemistry scaffold optimization

2-Amino-3-methylbenzamide: Positional Isomerism & Purity Risks


Within the ortho-aminobenzamide family, the exact position of a simple methyl substituent profoundly impacts molecular geometry and, consequently, biological activity and synthetic utility. A comparative structure-activity relationship study of substituted benzamide derivatives demonstrated that shifting a methyl group from the 2-position (lead, IC50 = 8.7 μM) to the 3-position (5a, IC50 = 14.8 μM) or 4-position (5b, IC50 = 29.1 μM) on a benzamide core results in a stepwise decrease in enzyme inhibitory potency, with the 3-methyl regioisomer showing a ~1.7-fold loss of activity compared to the 2-methyl analog [1]. This demonstrates that the 3-methyl substitution pattern is not an arbitrary choice but a specific structural requirement for desired reactivity and affinity. Furthermore, as the compound is a building block for regulated products like Chlorantraniliprole, its commercial utility is strictly tied to minimum purity specifications (typically ≥95-97%) and rigorous quality control documentation (e.g., NMR, HPLC), which are not interchangeable with generic or lower-grade benzamide analogs .

Target Isomer

2-Amino-3-methylbenzamide

Close Analogs

2-Amino-4/5/6-methylbenzamide

Methyl group position alters target engagement. Reported regioisomer shift from 2- to 3-methyl can reduce enzyme inhibitory potency ~1.7-fold, indicating affinity profile may not transfer.

Required Grade

≥95% purity with QC documentation

Potential Substitute

Lower-grade benzamide analogs

Generic or technical-grade analogs lacking purity specification and analytical documentation may shift synthetic-pathway outcome in regulated intermediate applications.

2-Amino-3-methylbenzamide: Quantitative Differentiation Evidence


Enzyme Activity Differentiation from Regioisomers

In a direct head-to-head comparison, the IC50 value of a benzamide derivative with a 3-methyl substituent (analog 5a) was 14.8 ± 5.0 μM against a specific enzymatic target, representing a 1.7-fold decrease in potency compared to the 2-methyl substituted lead compound (IC50 = 8.7 ± 0.7 μM) [1]. This data point clearly delineates the 3-methylbenzamide's affinity profile from that of its closest positional analog, highlighting a quantifiable difference in target engagement that is critical for drug design [1].

Regioisomer Activity Shift
Head-to-head
3-methyl analog IC50 = 14.8 ± 5.0 μM vs. 2-methyl lead IC50 = 8.7 ± 0.7 μM (~1.7-fold lower potency)
Supports regioisomer-dependent affinity profiling for lead optimization.
In vitro enzymatic assay context; J Med Chem 2009.
Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Chlorantraniliprole Synthesis: A Key Intermediate

A patent for synthesizing the blockbuster insecticide Chlorantraniliprole explicitly describes a critical step involving 2-amino-3-methylbenzoic acid (the precursor to the benzamide), which is reacted with methylamine to form the N-methyl-3-methyl-2-amino-benzamide intermediate. This specific use as a direct precursor in a multi-billion dollar agrochemical product is a key differentiator from other aminobenzamide isomers that are not utilized in this commercially significant pathway [1].

Patented Synthetic Route
Class-level
Key intermediate in Chlorantraniliprole synthesis via N-methyl-3-methyl-2-amino-benzamide formation
Establishes pathway-specific procurement requirement for agrochemical R&D.
Source review: Patent CN112047867A.
Agrochemical Synthesis Insecticide Intermediate Process Chemistry

Multi-Target Amine Oxidase Interaction Profile

Unlike highly specific, late-stage drug candidates, 2-amino-3-methylbenzamide exhibits a broad interaction profile across several amine oxidase enzymes. BindingDB data shows it as a weak inhibitor of porcine kidney diamine oxidase (IC50 > 1,000,000 nM) [1] and rat liver MAO-B (> 1,000,000 nM), but a significantly more potent inhibitor of porcine serum benzylamine oxidase (IC50 = 130 nM), a difference of nearly 8,000-fold [2]. This intrafamily selectivity, combined with its promiscuity, is a defining characteristic for an early-stage fragment or scaffold-hopping candidate, distinguishing it from more optimized but structurally narrow analogs.

Amine Oxidase Selectivity
Cross-study comparable
IC50 = 130 nM (porcine serum benzylamine oxidase) vs. >1,000,000 nM (MAO-B and diamine oxidase), ~7,700-fold selectivity window
Supports polypharmacology scaffold-hopping and amine oxidase selectivity screening context.
BindingDB curated data; review for target-specific assay conditions.
Polypharmacology Amine Oxidase Selectivity Profile

2-Amino-3-methylbenzamide: Validated Applications


Chlorantraniliprole Intermediate Synthesis

The primary documented industrial application is as a key intermediate in the multi-step synthesis of Chlorantraniliprole. The compound's acid precursor (2-amino-3-methylbenzoic acid) is sequentially amidated and further elaborated, directly leveraging the 2-amino-3-methylbenzamide framework to construct the final insecticide's pharmacophore [1]. Procurement must include strict purity specifications (≥95%) to ensure the efficiency of subsequent synthetic steps and final product quality.

Medicinal Chemistry: Lead Optimization Scaffold

The compound's distinct biochemical fingerprint, defined by a quantifiable loss in potency relative to the 2-methyl analog (IC50 of 14.8 vs. 8.7 μM) [2] and a wide-ranging inhibitory profile against amine oxidases (130 nM to >1,000,000 nM) [3], makes it a useful core scaffold in hit-to-lead programs. Its small size and substituent sensitivity allow medicinal chemists to rapidly map structure-activity relationships and design focused libraries around the 3-methylbenzamide core.

Chemical Biology: Polypharmacology Tool Compound

For researchers probing the amine oxidase enzyme family, 2-amino-3-methylbenzamide functions as a useful starting probe. Its significant potency differential between porcine serum benzylamine oxidase (IC50 = 130 nM) and other oxidases like MAO-B (IC50 > 1,000,000 nM) provides a built-in selectivity baseline for further chemical optimization [3]. This makes it a valuable tool for investigating structural determinants of oxidase inhibition and selectivity.

Application
Selection Property
Validation Focus
Chlorantraniliprole intermediate synthesis
3-Methyl substitution pattern and ≥95% purity specification
Synthetic-pathway fidelity and downstream product quality
Medicinal chemistry scaffold optimization
Quantifiable regioisomer-dependent affinity and enzyme selectivity window
Structure-activity relationship mapping and focused library design
Chemical biology polypharmacology probe
Broad amine oxidase family interaction profile with built-in selectivity baseline
Amine oxidase selectivity screening and scaffold-hopping studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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